

Spectrophotometric Determination of Peroxidase Activity using O-Anisidine Hydrochloride

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Compound of Interest

Compound Name: *O-Anisidine hydrochloride*

Cat. No.: *B089748*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peroxidase is an oxidoreductase enzyme that catalyzes the oxidation of a wide variety of substrates by hydrogen peroxide. Its activity is a key biomarker in various biological processes and is widely utilized in diagnostic and biotechnological applications. This document provides a detailed protocol for the spectrophotometric determination of peroxidase activity using **O-Anisidine hydrochloride** as a chromogenic substrate. The assay is based on the principle that in the presence of peroxidase, O-Anisidine is oxidized by hydrogen peroxide to form a colored product, which can be quantified by measuring the absorbance at a specific wavelength.^{[1][2]} This method is a reliable and cost-effective way to measure peroxidase activity in various samples.

Principle of the Assay

The enzymatic reaction involves the transfer of electrons from O-Anisidine to hydrogen peroxide, catalyzed by peroxidase. This results in the formation of an oxidized, colored product.^{[1][3]} The rate of formation of this colored product is directly proportional to the peroxidase

activity in the sample. The reaction can be monitored by measuring the increase in absorbance at 460 nm.[\[1\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of peroxidase using **O-Anisidine hydrochloride**.

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	460 nm	[1]
Optimal pH	5.0 - 6.0	[4]
Molar Extinction Coefficient of Oxidized O-Anisidine	30,000 M ⁻¹ cm ⁻¹	[1]
Recommended Buffer	0.01M Sodium Phosphate, pH 6.0	[5]

Experimental Protocols

Reagent Preparation

Caution: O-Anisidine is a potential carcinogen and should be handled with appropriate personal protective equipment (PPE).[\[6\]](#)

- 0.01M Sodium Phosphate Buffer (pH 6.0):
 - Prepare a stock solution of 1M Sodium Phosphate Monobasic and 1M Sodium Phosphate Dibasic.
 - To prepare 1L of 0.01M buffer, add the appropriate volumes of the stock solutions to ~950 mL of deionized water.
 - Adjust the pH to 6.0 using a pH meter and by adding either the monobasic or dibasic stock solution.

- Bring the final volume to 1L with deionized water.
- **O-Anisidine Hydrochloride** Solution (1% in Methanol):
 - Dissolve 1g of **O-Anisidine hydrochloride** in 100 mL of methanol.
 - This solution may not dissolve completely; vortex briefly and allow the solid to settle before use.[\[5\]](#)
 - Store in an amber bottle or a container wrapped in foil to protect from light.[\[5\]](#) Prepare this solution fresh.
- Hydrogen Peroxide (H₂O₂) Substrate Solution (0.003%):
 - Prepare a 0.3% H₂O₂ solution by diluting a stock solution (e.g., 30% H₂O₂) in deionized water.
 - Immediately before use, dilute the 0.3% H₂O₂ solution 1:100 with 0.01M Sodium Phosphate Buffer (pH 6.0) to a final concentration of 0.003%.[\[5\]](#)
- Enzyme Sample:
 - Dilute the peroxidase-containing sample to an appropriate concentration (e.g., 1-2 µg/mL) with 0.01M Sodium Phosphate Buffer (pH 6.0).[\[5\]](#) The optimal dilution will depend on the activity of the enzyme in the sample and should be determined empirically.

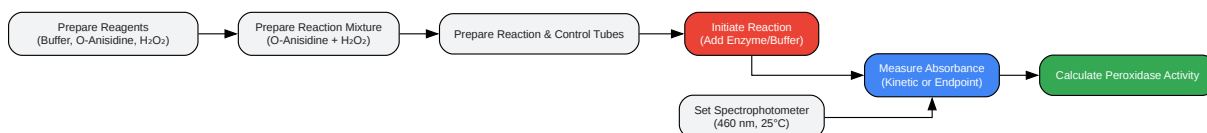
Assay Procedure

- Prepare the Reaction Mixture: In a suitable tube, add 0.05 mL of the 1% **O-Anisidine hydrochloride** solution to 6.0 mL of the 0.003% H₂O₂ substrate solution and vortex to mix.[\[5\]](#)
- Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 460 nm and equilibrate the temperature to 25°C.
- Prepare Blank and Reaction Tubes:
 - Reaction Tube: Add 2.9 mL of the O-Anisidine/H₂O₂ mixture to a cuvette.[\[5\]](#)

- Control (Blank) Tube: Add 2.9 mL of the O-Anisidine/H₂O₂ mixture to a separate cuvette.
[5]
- Initiate the Reaction:
 - At time = 0, add 100 µL of the diluted enzyme sample to the Reaction Tube.[5]
 - Add 100 µL of 0.01M Sodium Phosphate Buffer (pH 6.0) to the Control Tube.[5]
 - Mix both tubes thoroughly by inversion.
- Measure Absorbance:
 - Immediately place the Reaction Tube in the spectrophotometer and record the absorbance at 460 nm every 15 seconds for 3 minutes.[5]
 - Alternatively, for an endpoint assay, stop the reaction after 3 minutes by adding 100 µL of concentrated sodium azide (NaN₃).[5]
- Calculate Peroxidase Activity:
 - Determine the rate of change in absorbance per minute ($\Delta A_{460}/\text{min}$) from the linear portion of the kinetic curve.
 - One unit of peroxidase activity is defined as the amount of enzyme that decomposes 1 µmole of hydrogen peroxide per minute at 25°C.[5]
 - The activity can be calculated using the Beer-Lambert law: Activity (U/mL) = ($\Delta A_{460}/\text{min}$ * Total Assay Volume (mL)) / (ϵ * Light Path (cm) * Enzyme Volume (mL)) Where ϵ is the molar extinction coefficient of the oxidized O-Anisidine (30,000 M⁻¹cm⁻¹).

Visualizations

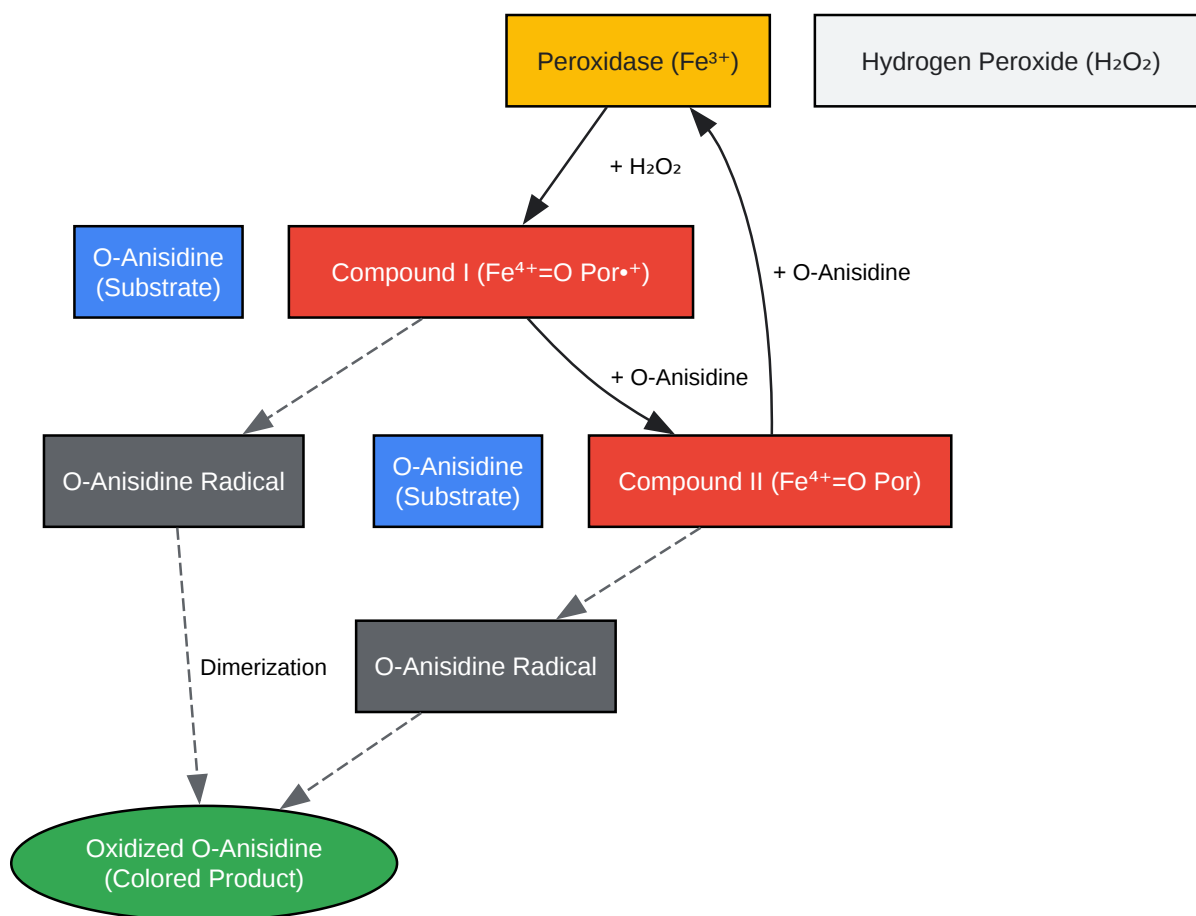
Experimental Workflow



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Caption: Experimental workflow for the spectrophotometric determination of peroxidase activity.

Peroxidase-Catalyzed Oxidation of O-Anisidine



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Caption: Simplified reaction pathway for the peroxidase-catalyzed oxidation of O-Anisidine.

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